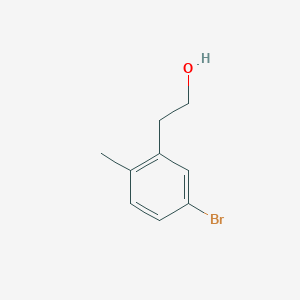
2-Amino-4-(tert-butoxy)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(tert-butoxy)butan-1-ol is an organic compound with the molecular formula C8H19NO2 and a molecular weight of 161.24 g/mol It is characterized by the presence of an amino group, a tert-butoxy group, and a hydroxyl group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(tert-butoxy)butan-1-ol typically involves the reaction of tert-butyl alcohol with an appropriate amino alcohol precursor under controlled conditions. One common method involves the use of tert-butyl chloride and an amino alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(tert-butoxy)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine .
Aplicaciones Científicas De Investigación
2-Amino-4-(tert-butoxy)butan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(tert-butoxy)butan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butoxy group may also play a role in modulating the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-4-(tert-butoxy)butan-2-ol
- 2-Amino-4-(tert-butoxy)butane
- 2-Amino-4-(tert-butoxy)butanoic acid
Uniqueness
2-Amino-4-(tert-butoxy)butan-1-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H19NO2 |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
2-amino-4-[(2-methylpropan-2-yl)oxy]butan-1-ol |
InChI |
InChI=1S/C8H19NO2/c1-8(2,3)11-5-4-7(9)6-10/h7,10H,4-6,9H2,1-3H3 |
Clave InChI |
BSKMWGIMRBOBFG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCCC(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13591108.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid](/img/structure/B13591114.png)

![1-[2-(1-Methylpiperidin-2-yl)ethyl]piperazine](/img/structure/B13591123.png)
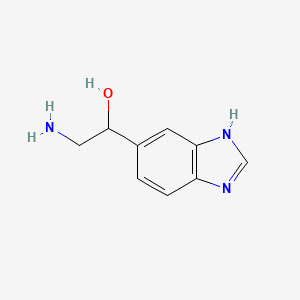
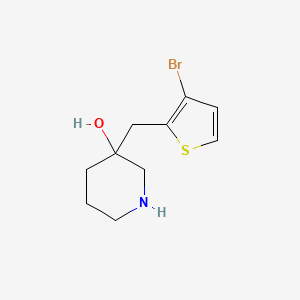
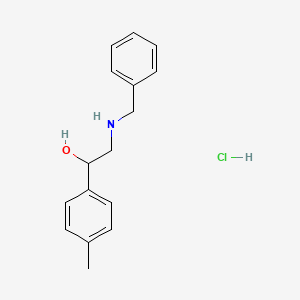
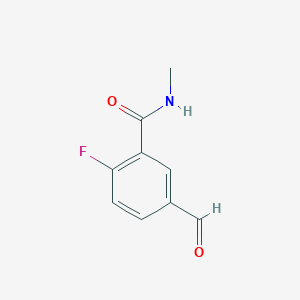
![[(3-Hydrazinylphenyl)methyl]dimethylamine](/img/structure/B13591142.png)
![3-((Allyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13591156.png)
